3-(3-Fluoropyridin-2-yl)prop-2-yn-1-ol
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Overview
Description
3-(3-Fluoropyridin-2-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C8H6FNO It is a fluorinated derivative of pyridine, featuring a prop-2-yn-1-ol group attached to the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoropyridin-2-yl)prop-2-yn-1-ol typically involves the reaction of 3-fluoropyridine with propargyl alcohol under specific conditions. One common method includes:
Reactants: 3-fluoropyridine and propargyl alcohol.
Catalysts: A base such as potassium carbonate.
Solvent: An organic solvent like dimethylformamide (DMF).
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate safety and efficiency measures. This includes using larger reactors, optimizing reaction conditions, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoropyridin-2-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(3-Fluoropyridin-2-yl)prop-2-ynal or 3-(3-Fluoropyridin-2-yl)prop-2-ynoic acid.
Reduction: Formation of 3-(3-Fluoropyridin-2-yl)prop-2-en-1-ol or 3-(3-Fluoropyridin-2-yl)propan-1-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoropyridin-2-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluoropyridin-2-yl)prop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol: Another fluorinated pyridine derivative with an amino group.
3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol: A related compound with a furan ring fused to the pyridine.
1,1-Dicyclopropyl-prop-2-yn-1-ol: A structurally similar compound with cyclopropyl groups.
Uniqueness
3-(3-Fluoropyridin-2-yl)prop-2-yn-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
3-(3-fluoropyridin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C8H6FNO/c9-7-3-1-5-10-8(7)4-2-6-11/h1,3,5,11H,6H2 |
InChI Key |
SPCNPLFHXYNMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C#CCO)F |
Origin of Product |
United States |
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